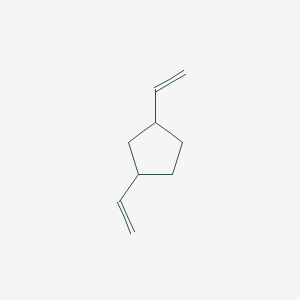
Cyclopentane, 1,3-diethenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentane, 1,3-diethenyl- is an organic compound with the molecular formula C9H12 It consists of a cyclopentane ring with two ethenyl groups attached at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentane, 1,3-diethenyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as acetylene. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently.
Industrial Production Methods: In an industrial setting, cyclopentane, 1,3-diethenyl- can be produced by the continuous depolymerization and hydrogenation of dicyclopentadiene. This process involves decomposing dicyclopentadiene at high temperatures (160 to 400°C) in the presence of hydrogen gas and a diluting agent, followed by hydrogenation in a fixed bed reactor .
Chemical Reactions Analysis
Types of Reactions: Cyclopentane, 1,3-diethenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentane-1,3-dione.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: The ethenyl groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under UV light.
Major Products:
Oxidation: Cyclopentane-1,3-dione.
Reduction: Cyclopentane, 1,3-diethyl-.
Substitution: Halogenated derivatives of cyclopentane.
Scientific Research Applications
Cyclopentane, 1,3-diethenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: Cyclopentane, 1,3-diethenyl- is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism of action of cyclopentane, 1,3-diethenyl- involves its interaction with various molecular targets. The ethenyl groups can undergo addition reactions with electrophiles, leading to the formation of new bonds and the generation of reactive intermediates. These intermediates can further react with other molecules, resulting in a cascade of chemical transformations. The compound’s reactivity is influenced by the presence of the cyclopentane ring, which can stabilize certain transition states and intermediates .
Comparison with Similar Compounds
Cyclopentane: A simple cycloalkane with the formula C5H10.
Cyclopentene: A cycloalkene with one double bond, formula C5H8.
Cyclopentadiene: A diene with two double bonds, formula C5H6.
Comparison: Cyclopentane, 1,3-diethenyl- is unique due to the presence of two ethenyl groups, which confer additional reactivity compared to cyclopentane and cyclopentene. Unlike cyclopentadiene, which is highly reactive due to conjugated double bonds, cyclopentane, 1,3-diethenyl- has isolated double bonds, making it less reactive but still versatile in chemical synthesis .
Properties
CAS No. |
22630-85-9 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1,3-bis(ethenyl)cyclopentane |
InChI |
InChI=1S/C9H14/c1-3-8-5-6-9(4-2)7-8/h3-4,8-9H,1-2,5-7H2 |
InChI Key |
HLGOWXWFQWQIBW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CCC(C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
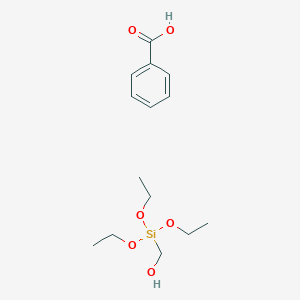

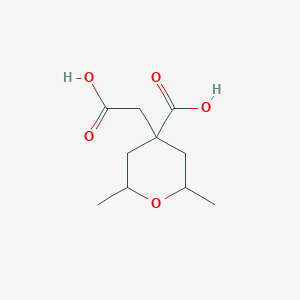
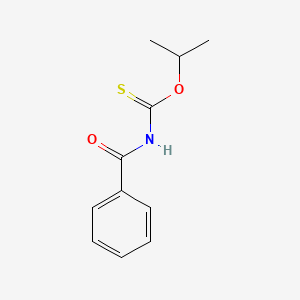

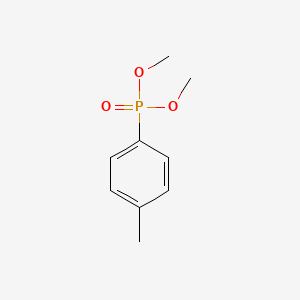

![[(3-Nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14718543.png)
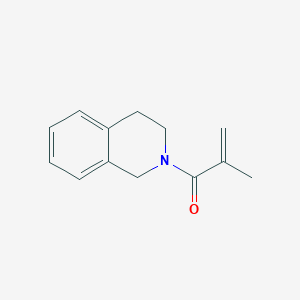
![9-Methoxy-2,5,11-trimethyl-1,3,4,6-tetrahydropyrido[4,3-b]carbazole](/img/structure/B14718557.png)


